molecular formula C22H17N3O2 B2955062 N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide CAS No. 941920-80-5

N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B2955062
CAS No.: 941920-80-5
M. Wt: 355.397
InChI Key: FAFVYUGCLGSIOL-UHFFFAOYSA-N
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Description

N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide is a carboxamide derivative featuring a naphthalene core linked via an amide bond to a substituted phenyl group.

Properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-25-21(26)12-11-20(24-25)17-7-4-8-19(14-17)23-22(27)18-10-9-15-5-2-3-6-16(15)13-18/h2-14H,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFVYUGCLGSIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyridazinone ring, followed by its attachment to a phenyl group and subsequent coupling with a naphthalene carboxamide. Key reagents used in these steps include acetic acid, sodium hydroxide, and various organic solvents such as tetrahydrofuran (THF) and dimethylacetamide .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors and continuous flow systems to streamline the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Jones reagent, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.

Scientific Research Applications

N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. Computational studies have shown that the compound can bind to proteins and enzymes, affecting their activity . The exact pathways involved depend on the specific biological context, but common targets include enzymes involved in metabolic processes and signaling pathways.

Comparison with Similar Compounds

Structural Analog: N-(4-Bromophenyl)naphthalene-2-carboxamide (Compound 6)

Key Features :

  • Core Structure : Shares the naphthalene-2-carboxamide backbone with the target compound.
  • Substituent : A 4-bromophenyl group replaces the dihydropyridazinyl-substituted phenyl group.
  • Synthesis : Synthesized via microwave-assisted amidation of 2-naphthoic acid derivatives with 4-bromoaniline, using solvents like DMF or chlorobenzene and catalysts such as PTSA or KF/Al₂O₃ .

Comparison :

  • Synthetic Efficiency : Compound 6 was synthesized in 2 hours under microwave irradiation with yields up to 85% . The target compound’s synthesis may require optimization due to steric or electronic effects from the dihydropyridazinyl group.

Structural Analog: N,N′-Phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]

Key Features :

  • Core Structure : A bis-carboxamide with azo linkages and dichlorophenyl substituents.
  • Functionality : Incorporates azo groups (-N=N-) and hydroxyl (-OH) moieties, enabling chromophoric and chelating properties .

Comparison :

  • Electronic Properties: The azo groups in this analog confer strong absorbance in the visible spectrum, making it suitable for dye applications.

Structural Analog: BG14055 (N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]pyridine-3-sulfonamide)

Key Features :

  • Core Structure : Features a sulfonamide linkage instead of a carboxamide.
  • Substituent : Shares the 3-(1-methyl-6-oxo-1,6-dihydropyridazinyl)phenyl group with the target compound.
  • Molecular Weight : 342.37 g/mol (C₁₆H₁₄N₄O₃S) .

Comparison :

  • Bioactivity : Sulfonamides (e.g., BG14055) are often explored for enzyme inhibition (e.g., carbonic anhydrase). The carboxamide in the target compound may offer different binding affinities due to altered hydrogen-bonding patterns.
  • Synthetic Accessibility : Sulfonamide formation typically requires sulfonyl chlorides and amines, whereas carboxamides (as in the target compound) are synthesized via acid-amine coupling, which may differ in efficiency .

Biological Activity

N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide is a compound that has garnered attention due to its potential biological activity. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O2C_{19}H_{18}N_{4}O_{2}, with a molecular weight of approximately 342.38 g/mol. The compound features a naphthalene ring system linked to a pyridazinone moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives of pyridazinone have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds with naphthalene and phenyl substitutions have demonstrated cytotoxicity in studies involving HT29 (colon cancer) and Jurkat (leukemia) cells .
  • Anticonvulsant Properties : Certain analogs have been evaluated for their anticonvulsant effects, revealing promising results in preclinical models .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Phosphodiesterase (PDE) : Similar compounds have been identified as selective inhibitors of PDE4, an enzyme involved in the hydrolysis of cyclic AMP (cAMP), which plays a critical role in various signaling pathways related to inflammation and cellular proliferation .
  • Cell Cycle Arrest : Studies indicate that certain naphthalene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some analogs are reported to increase ROS levels in cancer cells, contributing to their cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeTest SystemObserved EffectsReference
AnticancerHT29 CellsIC50 = 23.30 ± 0.35 mM
AnticonvulsantPTZ ModelSignificant protection observed
PDE InhibitionEnzymatic AssaySelective inhibition noted

Notable Research

A study conducted on a series of pyridazinone derivatives highlighted the importance of substituents on the phenyl and naphthalene rings, which significantly influenced their biological activities. The presence of electron-withdrawing groups was found to enhance anticancer efficacy .

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